5-Ethylfuran-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

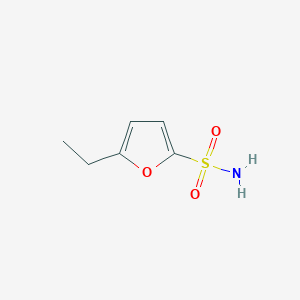

5-Ethylfuran-2-sulfonamide is an organosulfur compound characterized by the presence of a furan ring substituted with an ethyl group and a sulfonamide functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylfuran-2-sulfonamide typically involves the reaction of 5-ethylfuran with sulfonamide reagents. One common method is the reaction of 5-ethylfuran with chlorosulfonic acid to form 5-ethylfuran-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reagent concentrations to ensure consistent product quality .

化学反应分析

Types of Reactions: 5-Ethylfuran-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

科学研究应用

Antiviral Applications

Recent studies have demonstrated that sulfonamides, including derivatives like 5-Ethylfuran-2-sulfonamide, exhibit significant antiviral properties. Research has shown that sulfonamide compounds can be designed to target various viral infections effectively:

- Broad-Spectrum Antiviral Activity : Sulfonamides have been synthesized to combat viruses such as coxsackievirus B, enteroviruses, and SARS-CoV-2. For instance, certain sulfonamide derivatives have shown promising IC50 values against SARS-CoV-2, indicating their potential as therapeutic agents against COVID-19 .

- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication through interference with viral proteins or enzymes. For example, specific sulfonamide derivatives have been reported to inhibit glycoproteins essential for viral entry .

Antibacterial Applications

Sulfonamides have a long history of use as antibacterial agents due to their ability to inhibit bacterial growth by interfering with folic acid synthesis:

- Resistance Overcoming : New derivatives of sulfonamides are being developed to overcome existing bacterial resistance. For example, modifications in the chemical structure of sulfonamide compounds have led to increased potency against resistant strains .

- Clinical Relevance : The use of sulfonamides in clinical settings has shown a decline in infection rates historically, particularly during World War II when they were used extensively to treat infections and reduce mortality .

Antitumor and Other Biological Activities

Beyond antiviral and antibacterial properties, this compound may also exhibit antitumor activity:

- Antitumor Properties : Some sulfonamide derivatives have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, compounds that act as carbonic anhydrase inhibitors are being studied for their potential in cancer therapy .

- Diverse Biological Activities : Sulfonamides are also being explored for other therapeutic effects, including anti-inflammatory and antiepileptic activities. Their versatility makes them valuable candidates in drug design and development .

Synthesis and Molecular Modeling

The synthesis of this compound involves various methodologies that enhance its bioactivity:

- Synthetic Approaches : The compound can be synthesized through reactions involving furan derivatives and sulfonyl chlorides. This allows for the introduction of different functional groups that can enhance its biological properties .

- Molecular Modeling Studies : Computational studies play a crucial role in predicting the behavior of these compounds at the molecular level. Techniques such as DFT (Density Functional Theory) are employed to understand the electronic properties of synthesized derivatives .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

作用机制

The mechanism of action of 5-Ethylfuran-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .

相似化合物的比较

5-Methylfuran-2-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.

5-Propylfuran-2-sulfonamide: Similar structure but with a propyl group instead of an ethyl group.

5-Butylfuran-2-sulfonamide: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 5-Ethylfuran-2-sulfonamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and overall stability, making it distinct from its methyl, propyl, and butyl analogs .

生物活性

5-Ethylfuran-2-sulfonamide is a compound that belongs to the sulfonamide class, which has been widely researched for its biological activities, particularly in antibacterial and antifungal applications. This article delves into the biological activity of this compound, summarizing its antimicrobial properties, antioxidant activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with an ethyl group and a sulfonamide functional group. The structural formula can be represented as follows:

This structure plays a crucial role in its biological interactions, particularly in enzyme inhibition and antimicrobial mechanisms.

Antimicrobial Activity

Sulfonamides are known for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis in bacteria. This inhibition affects DNA synthesis and cell division, rendering them bacteriostatic rather than bactericidal .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Note: Values are indicative based on comparative studies with other sulfonamides .

Antioxidant Activity

Recent studies have also explored the antioxidant potential of sulfonamide derivatives, including this compound. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate radical scavenging activity.

Table 2: Antioxidant Activity of this compound

| Compound | IC50 (mM) |

|---|---|

| This compound | 1.25 |

The antioxidant activity suggests that this compound can scavenge free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. The sulfonamide moiety competes with PABA for binding to dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action disrupts nucleic acid synthesis and ultimately inhibits bacterial growth .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamides against resistant strains of bacteria. The findings indicated that compounds similar to this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .

- Antioxidant Properties : In vitro studies demonstrated that the antioxidant properties of sulfonamides could mitigate oxidative damage in cellular models, suggesting their potential use in adjunct therapies for conditions like cancer and neurodegenerative diseases .

- Inhibition of Carbonic Anhydrase : Recent research has shown that five-membered heterocyclic sulfonamides can selectively inhibit carbonic anhydrase isoforms, which play roles in various physiological processes including respiration and acid-base balance. This opens avenues for therapeutic applications beyond traditional antibiotic uses .

属性

IUPAC Name |

5-ethylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKFCVKYGMKSMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。